Cas no 105-51-1 (1,1',3,3'-Tetramethyldibutylamine)

1,1',3,3'-Tetramethyldibutylamine is a tertiary amine characterized by its branched alkyl structure, offering enhanced steric hindrance and tailored reactivity for specialized applications. Its molecular design provides improved solubility in nonpolar solvents, making it suitable for use as a ligand in catalysis or as an intermediate in organic synthesis. The compound's stability under acidic and basic conditions further expands its utility in demanding chemical processes. Additionally, its low volatility and high boiling point contribute to safer handling and storage. These properties make it a valuable reagent for researchers and industrial chemists seeking precise control in synthetic pathways or catalytic systems.
1,1',3,3'-Tetramethyldibutylamine structure
105-51-1 structure
Product Name:1,1',3,3'-Tetramethyldibutylamine
CAS No:105-51-1
MF:C12H27N
MW:185.349483728409
CID:168698
PubChem ID:96012
Update Time:2025-11-01

1,1',3,3'-Tetramethyldibutylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Pentanamine,N-(1,3-dimethylbutyl)-4-methyl-
    • 1,1',3,3'-tetramethyldibutylamine
    • 4-methyl-N-(4-methylpentan-2-yl)pentan-2-amine
    • 1,3,3'-Tetramethyldibutylamine
    • AC1L3VKU
    • AC1Q1P4C
    • AC1Q4TIY
    • AGN-PC-0CQHUF
    • bis-(1,3-dimethyl-butyl)-amine
    • EINECS 203-303-8
    • NSC48081
    • N-(1,3-Dimethylbutyl)-4-methyl-2-pentanamine
    • 105-51-1
    • DTXSID50909291
    • Dibutylamine,1',3,3'-tetramethyl-
    • NSC 48081
    • NS00041369
    • SCHEMBL314769
    • AKOS009459040
    • Bis-(1,3-Dimethylbutyl)-Amine
    • 2-Pentanamine,3-dimethylbutyl)-4-methyl-
    • NSC-48081
    • 1,1,3,3-tetramethyldibutylamine
    • 1,1',3,3'-Tetramethyldibutylamine
    • Inchi: 1S/C12H27N/c1-9(2)7-11(5)13-12(6)8-10(3)4/h9-13H,7-8H2,1-6H3
    • InChI Key: WNOMKCAADBZQOV-UHFFFAOYSA-N
    • SMILES: N(C(C)CC(C)C)C(C)CC(C)C

Computed Properties

  • Exact Mass: 185.21451
  • Monoisotopic Mass: 185.214
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4

Experimental Properties

  • Density: 0.8±0.1 g/cm3
  • Boiling Point: 201.2±8.0 °C at 760 mmHg
  • Flash Point: 53.7±9.3 °C
  • Refractive Index: 1.428
  • PSA: 12.03
  • LogP: 3.83610
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

1,1',3,3'-Tetramethyldibutylamine Security Information

1,1',3,3'-Tetramethyldibutylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T889828-50mg
1,1',3,3'-Tetramethyldibutylamine
105-51-1
50mg
$ 50.00 2022-06-02
TRC
T889828-100mg
1,1',3,3'-Tetramethyldibutylamine
105-51-1
100mg
$ 65.00 2022-06-02
TRC
T889828-500mg
1,1',3,3'-Tetramethyldibutylamine
105-51-1
500mg
$ 160.00 2022-06-02

1,1',3,3'-Tetramethyldibutylamine Related Literature

  • 1. 800. Mechanism of elimination reactions. Part XXI. Anomalous elimination from αα′-dichlorosuccinic acid
    E. D. Hughes,J. C. Maynard J. Chem. Soc. 1960 4087
  • 2. Synthetic and mechanistic study of the acid-promoted aromatisation of the Diels–Alder adduct: 6,7-dimethoxy-1-(4-pyridyl)-1,4-epoxytetrahydronaphthalene-2,3-dicarboxylate
    Masakatsu Sugahara,Yasunori Moritani,Tooru Kuroda,Kazuhiko Kondo,Tatsuzo Ukita J. Chem. Soc. Perkin Trans. 1 2002 768
  • 4. A trinuclear ruthenium(II) complex with rare S,O-bridging sulfoxide ligands
    S. Francesca Lessing,Simon Lotz,H. Marita Roos,Petrus H. van Rooyen J. Chem. Soc. Dalton Trans. 1999 1499
  • 5. Synthesis, properties, and multinuclear (1H, 13C, 77Se) nuclear magnetic resonance studies of selenoethers containing two or more selenium atoms
    David J. Gulliver,Eric G. Hope,William Levason,Stephen G. Murray,David M. Potter,Gregory L. Marshall J. Chem. Soc. Perkin Trans. 2 1984 429

Additional information on 1,1',3,3'-Tetramethyldibutylamine

Introduction to 1,1',3,3'-Tetramethyldibutylamine (CAS No. 105-51-1) and Its Applications in Modern Chemical Research

1,1',3,3'-Tetramethyldibutylamine, identified by the chemical abstracts service number 105-51-1, is a significant compound in the realm of organometallic chemistry and pharmaceutical synthesis. This tertiary amine derivative has garnered considerable attention due to its versatile applications as a ligand and intermediate in various chemical reactions. Its molecular structure, characterized by a symmetrical tetramethyl-substituted backbone with butyl side chains, imparts unique steric and electronic properties that make it invaluable in catalytic systems.

The compound's stability under a wide range of reaction conditions has positioned it as a preferred choice in industrial and academic laboratories alike. Recent advancements in transition metal catalysis have highlighted the role of 1,1',3,3'-Tetramethyldibutylamine in facilitating cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex organic molecules. The bulky amine groups provide effective steric hindrance, preventing unwanted side reactions and enhancing selectivity.

In the pharmaceutical sector, the compound's utility extends to the synthesis of bioactive molecules. Its ability to form stable complexes with metals has been exploited in the development of novel drug candidates targeting various diseases. For instance, studies have demonstrated its efficacy in stabilizing palladium complexes that exhibit antitumor properties. The amine's chelating capabilities also make it a candidate for delivering metal-based therapeutics with improved bioavailability and reduced toxicity.

Moreover, the derivatives of 1,1',3,3'-Tetramethyldibutylamine have been explored in polymer chemistry for their role as chain-transfer agents in living radical polymerization. This application has enabled the synthesis of polymers with controlled molecular weights and architectures, which are crucial for advanced materials development. The compound's compatibility with various monomers and initiators has made it a cornerstone in the production of block copolymers and brush-like architectures.

Recent research has also delved into the environmental impact of using 1,1',3,3'-Tetramethyldibutylamine as a ligand. Studies indicate that its degradation products are non-toxic and biodegradable, aligning with green chemistry principles. This finding is particularly relevant in industries where sustainable practices are increasingly prioritized. The compound's low volatility further reduces its environmental footprint during use.

The synthesis of 1,1',3,3'-Tetramethyldibutylamine itself is another area of active investigation. Researchers have developed more efficient synthetic routes that minimize waste and improve yields. These methods often involve catalytic hydrogenation or nucleophilic substitution reactions, leveraging the compound's reactivity to form the desired product with high precision.

Future applications of 1,1',3,3'-Tetramethyldibutylamine may include its use in asymmetric catalysis, where its chiral derivatives could enable enantioselective transformations. Such developments would further expand its utility in producing enantiomerically pure compounds essential for pharmaceuticals and fine chemicals.

In summary, 1,1',3,3'-Tetramethyldibutylamine (CAS No. 105-51-1) remains a cornerstone compound in modern chemical research due to its broad applicability across multiple disciplines. Its role in catalysis, pharmaceutical synthesis, polymer chemistry, and sustainability initiatives underscores its importance as a chemical building block for future innovations.

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